3'-Azido-2',3'-dideoxyguanosine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETOJIJPBJGZFJ-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66323-46-4 | |
| Record name | 3'-Azido-2',3'-dideoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Synthesis Methodologies and Precursors
Strategies for the Synthesis of 3'-Azido-2',3'-dideoxyguanosine
Two primary strategies are employed in the synthesis of AZG: chemical transglycosylation and nucleophilic displacement.
Chemical transglycosylation offers a more efficient route to synthesizing 3'-azido-2',3'-dideoxypurine nucleoside analogs. nih.gov This method involves the transfer of a glycosyl group from one nucleoside to a different heterocyclic base in a two-step, one-pot transformation. nih.gov Typically, the sugar moiety from a readily available pyrimidine (B1678525) nucleoside is transferred to a purine (B94841) base. nih.gov
An optimized approach utilizes 3'-azido-3'-deoxythymidine (AZT) as the starting material. nih.gov Protecting the 5'-position of AZT with a tert-butyldiphenylsilyl (TBDPS) group has been found to broaden the range of nucleophiles that can be used for subsequent reactions. elsevierpure.com The transglycosylation reaction with silylated 2-amino-6-chloropurine (B14584) yields an anomeric mixture that can be separated after deprotection. nih.gov This method has been shown to be effective for producing various 3'-azido-purine nucleosides. nih.gov
The introduction of the crucial azido (B1232118) group at the 3' position is often achieved through a nucleophilic displacement reaction. nih.gov This involves creating a good leaving group at the 3' position of a precursor molecule, which is then displaced by an azide (B81097) ion.
Synthesis of Phosphorylated Derivatives
For biological activity, nucleoside analogs like AZG must be converted to their phosphorylated forms within the cell. ontosight.ai
The active form of AZG is its triphosphate derivative. The synthesis of this compound triphosphate (AZG-TP) is a critical step for studying its mechanism of action. In cellular metabolism studies, the formation of the triphosphate is often the rate-limiting step. nih.gov The characterization of these phosphorylated derivatives is typically carried out using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS/MS) to confirm their identity and purity. nih.govjenabioscience.com
Table 1: Properties of 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate
| Property | Value |
| Molecular Formula | C9H15N6O12P3 (free acid) |
| Molecular Weight | 492.17 g/mol (free acid) |
| Purity | ≥ 95 % (HPLC) |
| Form | Solution in water |
| Concentration | 100 mM - 110 mM |
| pH | 7.5 ±0.5 |
| Spectroscopic Properties | λmax 271 nm, ε 8.9 L mmol-1 cm-1 (Tris-HCl pH 7.5) |
Data for the related cytidine (B196190) analog provides an example of typical characterization data. jenabioscience.com
Synthesis of Modified Purine Nucleosides and Analogs
Modifications to the purine base of AZG can lead to analogs with altered biological properties. nih.gov
A variety of 6-substituted purine nucleoside analogs of AZG have been synthesized. nih.govresearchgate.net A common strategy involves the conversion of the 6-oxo group of a protected AZG precursor to a 6-chloro derivative. nih.gov This intermediate then allows for the introduction of various substituents at the 6-position through nucleophilic displacement. nih.govresearchgate.net For instance, treatment with different nucleophiles can yield 6-substituted 2-amino 3'-azido-2',3'-dideoxy purines. nih.gov
Table 2: Examples of Synthesized 6-Modified Purine Nucleoside Analogues
| Compound | R1 Substituent | R2 Substituent |
| 2,6-diamino purine derivative | NH2 | H |
| 6-chloro-2-amino purine derivative | Cl | H |
This table is illustrative of the types of modifications made. nih.gov
Chemical Compounds Mentioned
Stereochemical Considerations in Synthesis
The synthesis of this compound (AZG) necessitates precise control over the stereochemistry at two key positions: the C3' carbon of the dideoxyribose sugar moiety and the C1' carbon involved in the N-glycosidic bond. The biological activity of nucleoside analogs is critically dependent on their stereochemical configuration, making stereocontrol a paramount consideration in their chemical synthesis.
A significant challenge in the synthesis of AZG lies in the stereoselective introduction of the azido group at the 3'-position of the sugar ring. The desired stereoisomer possesses the threo configuration. Research has demonstrated that the stereochemical outcome of the azide introduction can be heavily influenced by the choice of substrates and reaction conditions. One effective strategy involves the Michael reaction of an azide with an α,β-unsaturated-γ-butyrolactone. The steric hindrance of substituents on the sugar precursor plays a crucial role in directing the stereochemistry of this reaction. For instance, the use of a bulky protecting group at the 5'-O-position of the sugar can lead to a high degree of stereoselectivity.
Another critical stereochemical aspect is the formation of the N-glycosidic bond between the guanine (B1146940) base and the dideoxyribose sugar. The desired product is the β-anomer. The anomeric ratio (β:α) is significantly affected by the choice of solvent and the Lewis acid catalyst employed during the glycosylation reaction. Different catalysts can also influence the regioselectivity of the glycosylation, leading to the formation of N7 versus the desired N9 isomers.
Substrate and Reagent Controlled Stereoselectivity
The stereoselectivity of the synthesis of the 3'-azido-2',3'-dideoxyribose precursor is a key determinant of the final stereochemistry of AZG. The following table illustrates the impact of a 5'-O-substituent on the stereochemical outcome of a Michael addition of azide.
Table 1: Influence of 5'-O-Substituent on the Stereoselectivity of Azide Addition
| 5'-O-Substituent | Reaction Type | Product Ratio (α-azido : β-azido) | Reference |
| Unsubstituted | Michael Addition | 1 : 1 | elsevierpure.comresearchgate.net |
| t-Butyldiphenylsilyl | Michael Addition | Almost Exclusively α | elsevierpure.comresearchgate.net |
Catalyst and Solvent Effects on Glycosylation
The selection of the Lewis acid catalyst and solvent system is critical for achieving high stereoselectivity in the N-glycosylation step. For the synthesis of related 3'-azido purine-like nucleosides, the catalyst has been shown to direct the glycosylation to different nitrogen atoms on the purine ring, in addition to influencing the anomeric ratio.
Table 2: Effect of Lewis Acid on the Glycosylation of Purine Analogs
| Lewis Acid Catalyst | Major Glycosylation Product | Anomeric Predominance | Reference |
| Boron trifluoride etherate | N1-glycosylated | α-anomer | elsevierpure.comresearchgate.net |
| Trimethylsilyl triflate | N2-glycosylated | Not specified | elsevierpure.comresearchgate.net |
| Stannic chloride | N2-glycosylated | Not specified | elsevierpure.comresearchgate.net |
Furthermore, an improved synthesis method for N2-protected-3'-azido-2',3'-dideoxyguanosine involves a elsevierpure.comresearchgate.net-hydride shift rearrangement. This rearrangement, accomplished with a high degree of stereoselectivity using lithium triisobutylborohydride (L-Selectride), yields protected 9-(2-deoxy-threo-pentofuranosyl)guanines, which are key intermediates for the introduction of the 3'-azido group. nih.gov
While chemical transglycosylation presents another synthetic route, it has been reported to potentially yield mixtures of α and β anomers, necessitating careful purification to isolate the desired biologically active β-isomer. frontiersin.org
Molecular Mechanisms of Action
Intracellular Metabolism and Activation Pathways
For 3'-Azido-2',3'-dideoxyguanosine to exert its antiviral effect, it must first be metabolized within the host cell to its active triphosphate form. This process involves a series of phosphorylation steps catalyzed by host cell kinases.
This compound (AZddG), a nucleoside analog, requires intracellular phosphorylation to become pharmacologically active. nih.gov This process converts the parent compound into its triphosphate derivative, this compound-5'-triphosphate (AZddGTP). nih.govnih.gov The initial phosphorylation step is often the rate-limiting factor in the activation pathway. nih.gov In CEM cells, a human T-cell line, a significant portion of AZddG undergoes catabolism, with the guanine (B1146940) base being recycled. Consequently, only a small fraction, approximately 10%, is converted to its nucleotide forms. nih.gov
The conversion of AZddG to its active triphosphate form is facilitated by host cellular kinases. nih.gov While the specific kinases involved in the phosphorylation of AZddG are not fully elucidated in the provided information, studies on similar nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), indicate that thymidine (B127349) kinase plays a crucial role in the initial phosphorylation step. nih.govresearchgate.net For AZddG, after the initial phosphorylation to the monophosphate form, subsequent phosphorylations to the diphosphate (B83284) and ultimately the triphosphate form are necessary. Research on AZddG in CEM cells has shown that nucleoside diphosphate kinase is the rate-limiting enzyme for the formation of AZddG triphosphate. nih.gov
The intracellular concentration and stability of the active triphosphate form are critical determinants of the antiviral efficacy of nucleoside analogs. In CEM cells, the diphosphate of AZddG was found to be the predominant nucleotide at all observed time points, indicating that the final phosphorylation step is a bottleneck in the activation process. nih.gov The half-life of the triphosphate form of other dideoxynucleosides, such as 2',3'-dideoxyinosine (ddI), is a key factor in their activity, though the plasma half-life of the parent drug may not accurately reflect the intracellular kinetics of the active triphosphate metabolite. nih.gov For instance, the active form of ddI, 2',3'-dideoxyadenosine (B1670502) triphosphate, is formed intracellularly and its persistence dictates the drug's effect. nih.gov
| Compound | Cell Line | Key Finding |
| This compound (AZddG) | CEM | Nucleoside diphosphate kinase is rate-limiting for triphosphate formation. nih.gov |
| This compound (AZddG) | CEM | Only 10% of the parent compound is converted to its nucleotides. nih.gov |
| This compound (AZddG) | CEM | The diphosphate form is the most abundant nucleotide metabolite. nih.gov |
Inhibition of Viral Polymerases
The primary mechanism by which AZddG exerts its antiviral effect is through the inhibition of viral polymerases, particularly reverse transcriptase (RT). This inhibition is achieved through a process known as chain termination.
Dideoxynucleotides, including AZddG, function as chain-elongating inhibitors of DNA polymerase. wikipedia.org During DNA synthesis, DNA polymerase requires the 3'-hydroxyl (-OH) group of the growing DNA strand to form a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP). wikipedia.orglibretexts.org However, 3'-azido-2',3'-dideoxynucleosides lack this crucial 3'-OH group, having an azido (B1232118) (-N3) group in its place. nih.govbiorxiv.org When the triphosphate form of AZddG (AZddGTP) is incorporated into the growing DNA chain by a viral polymerase, the absence of the 3'-OH group prevents the addition of the next nucleotide, thereby terminating DNA chain elongation. nih.govwikipedia.orgbiosyn.com This mechanism is the basis for the Sanger method of DNA sequencing. libretexts.orgnih.gov
AZddGTP acts as a potent inhibitor of viral reverse transcriptase (RT). nih.gov It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the RT enzyme. nih.gov In the case of HIV-1 RT, it has been observed that the enzyme can incorporate AZddGTP opposite a cytosine in the template strand. nih.gov Interestingly, some 6-modified analogs of AZddGTP have been shown to be recognized by HIV-1 RT as adenosine (B11128) analogs, being incorporated opposite thymine (B56734) or uracil (B121893). nih.gov The efficiency of inhibition can be influenced by mutations in the RT enzyme. For example, the L74V mutation in HIV-1 RT can lead to resistance by enabling the enzyme to better discriminate between the natural dGTP and AZddGTP, primarily by reducing the binding affinity for the analog. nih.govpitt.edu
| Enzyme | Inhibitor | Mechanism |
| HIV-1 Reverse Transcriptase | This compound-5'-triphosphate (AZddGTP) | Competitive inhibition with dGTP, chain termination upon incorporation. nih.govnih.gov |
| Telomerase | This compound-5'-triphosphate (AZddGTP) | Incorporation into the 3'-terminus of DNA, leading to inhibition. nih.gov |
Interaction with Reverse Transcriptase (RT) Enzymes
Recognition as Nucleotide Mimetics (e.g., Adenosine Mimetics)
A surprising aspect of the interaction between HIV-1 reverse transcriptase and analogs of 3'-azido-ddG is the phenomenon of substrate mimicry. Studies have shown that certain 6-modified derivatives of 3'-azido-ddGTP are recognized by HIV-1 RT not as analogs of guanosine (B1672433), but as mimics of adenosine. nih.govoup.com This misrecognition leads to their incorporation into the growing DNA chain opposite thymine in a DNA template or uracil in an RNA template. nih.gov
Molecular modeling studies have provided insights into this unusual hydrogen-bonding interaction between the nucleotide analogs and the template base within the active site of the reverse transcriptase. oup.com For instance, pre-steady-state kinetic analyses demonstrated that 6-modified-3′-azido-ddGTP analogs behave as adenosine nucleotide analogs. nih.gov This mimicry is a crucial factor in their antiviral activity and provides a basis for designing novel nucleoside analogs with potentially enhanced efficacy against both wild-type and drug-resistant HIV-1 strains. nih.govoup.com
Incorporation Efficiency by Viral RT
Once recognized by the viral enzyme, the efficiency of incorporation of AZddGTP is a key determinant of its antiviral potency. As a nucleoside reverse transcriptase inhibitor (NRTI), AZddG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to chain termination upon its incorporation into the viral DNA. nih.gov
Pre-steady-state kinetic studies have been employed to dissect the interaction between AZddGTP analogs and the polymerase active site of wild-type HIV-1 RT. These analyses provide detailed information on binding affinity (Kd) and the rate of incorporation (kpol).
| Nucleotide Analog | Apparent Dissociation Constant (Kd, µM) | Incorporation Rate (kpol, s-1) | Catalytic Efficiency (kpol/Kd, µM-1s-1) |
|---|---|---|---|
| 3′-azido-2,6-DA-P-TP | Data not available in source | Data not available in source | Similar to dATP and 3'-azido-ddATP |
| dATP | Data not available in source | Data not available in source | Data not available in source |
| 3'-azido-ddATP | Data not available in source | Data not available in source | Data not available in source |
Data for specific values of Kd and kpol for 3'-azido-ddGTP itself were not detailed in the provided search results, but the catalytic efficiency of a potent analog, 3′-azido-2,6-diaminopurine-TP, was found to be similar to that of the natural substrate dATP and another inhibitor, 3'-azido-ddATP. nih.gov
Discrimination from Natural Substrates
The ability of viral reverse transcriptase to discriminate between the correct natural substrate (dGTP) and the analog (AZddGTP) is a critical factor in the development of drug resistance. Research into HIV-1 resistance to AZddG has shown that specific mutations in the RT enzyme can enhance this discrimination. nih.govpitt.edu
The L74V mutation in the polymerase domain of HIV-1 RT, for example, allows the enzyme to effectively distinguish between dGTP and AZddGTP. nih.govpitt.edu This discrimination is primarily achieved through a reduction in the binding affinity (Kd) of AZddGTP to the enzyme, rather than a decrease in the rate of its incorporation (kpol). nih.govpitt.edu This finding underscores that the structure of the nucleoside base is a major determinant of HIV-1 resistance to 3'-azido-2',3'-dideoxynucleosides. nih.govnih.gov
Telomerase Inhibition Mechanisms
Beyond its antiviral properties, this compound has been investigated for its ability to inhibit telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization and cancer.
Direct Inhibition of Telomerase Activity in vitro
Studies have demonstrated that the triphosphate form, AZddGTP, can directly inhibit telomerase activity in vitro. nih.govoup.com Among several purine (B94841) nucleosides with a 3'-azido group tested, AZddGTP exhibited the most potent inhibitory effect on telomerase extracted from HeLa cells. nih.govscispace.com Importantly, AZddGTP did not show significant inhibitory activity against human DNA polymerases alpha and delta, suggesting it is a selective inhibitor of telomerase. nih.govoup.com This selectivity is a desirable characteristic for potential therapeutic agents.
Incorporation into Telomeric DNA by Telomerase
The mechanism of telomerase inhibition by AZddGTP involves its function as a chain-terminating substrate. Telomerase, being a reverse transcriptase, can recognize AZddGTP and incorporate it into the growing telomeric DNA strand. scispace.com Research has confirmed that AZddGTP is significantly incorporated into the 3'-terminus of DNA by partially purified telomerase. nih.govoup.com Because AZddG lacks a 3'-OH group, this incorporation event prevents further extension of the telomere, effectively halting the enzyme's primary function. nih.gov A related compound, 3'-azido-2',3'-dideoxythymidine (AZT), has also been shown to be preferentially incorporated into telomeric DNA in Chinese hamster ovary cells. nih.gov
Modulation of Telomere Length in Cell Models
The in vitro inhibition and incorporation of AZddG translate to tangible effects on telomere length in cellular models. Long-term treatment of cultured human cell lines with AZddG leads to a progressive shortening of telomeres. nih.govoup.com
For example, in the hTERT-BJ1 human fibroblast cell line, continuous culture with AZddG resulted in a reduction of telomere length from an initial range of 10-20 kilobase pairs (kbp) down to 5-6 kbp. researchgate.net Similarly, reproducible telomere shortening was observed in human HL60 cells cultured in the presence of AZddG. nih.govoup.com Interestingly, in the hTERT-BJ1 model, the telomere length eventually stabilized at the shorter length despite continued treatment. researchgate.net Upon removal of AZddG from the culture medium, telomere lengthening was observed, indicating that the inhibitory effect on telomerase was reversible. researchgate.net
| Treatment Condition | Initial Telomere Length (kbp) | Telomere Length After Long-Term AZddG Treatment (kbp) | Outcome Upon AZddG Removal |
|---|---|---|---|
| hTERT-BJ1 Cells | 10-20 | 5-6 (stabilized) | Telomere lengthening |
Preclinical Efficacy and Cellular Biology Investigations
Antiviral Activity Studies
3'-Azido-2',3'-dideoxyguanosine (AZddG) has demonstrated notable activity against Human Immunodeficiency Virus Type 1 (HIV-1) in various in vitro cellular models. In studies involving the human T-lymphocyte cell line MT-2, serial passage of HIV-1 in the presence of increasing concentrations of AZddG was conducted to investigate the development of viral resistance. These experiments are fundamental in characterizing the compound's antiviral efficacy and the genetic pathways to resistance pitt.edunih.gov.
Research has also extended to primary human lymphocytes, which are crucial for understanding the potential therapeutic effects in a more physiologically relevant system. While specific studies focusing solely on AZddG in primary lymphocytes were not detailed in the provided search results, related compounds like 3'-azido-3'-deoxythymidine (AZT) have been shown to inhibit the establishment of HIV-1 infection in cultured CD8+ cells derived from peripheral blood lymphocytes nih.gov. This inhibition is dose-dependent and interferes with the formation of proviral DNA nih.gov. The activity of various nucleoside analogs is regularly evaluated in primary human peripheral blood mononuclear cells (PBMCs) to determine their relative antiviral potencies against HIV-1 nih.govnih.gov.
The available research does not provide specific data on the efficacy of this compound against the Hepatitis B Virus (HBV). However, studies on the closely related compound, 2',3'-dideoxyguanosine (ddG), have shown it to be a potent inhibitor of HBV replication in vitro. In a human hepatoblastoma cell line (Hep G2-2.2.15) that actively produces HBV, ddG diminished viral replication by up to 95% by suppressing the reverse transcription step in the viral life cycle nih.govnih.gov. This compound effectively inhibited HBV replication in hepatocyte-derived cells with a 50% effective concentration (EC50) of 0.3 ± 0.05 µmol/L nih.gov.
The antiviral profile of this compound (AZddG) has been compared with other nucleoside reverse transcriptase inhibitors (NRTIs), particularly concerning the development of resistance. In in vitro selection experiments, AZddG led to the selection of HIV-1 with a 5.3-fold increase in resistance to the drug nih.gov. This is a significantly lower level of resistance compared to that selected by 3'-azido-3'-deoxythymidine (AZT) under similar conditions, where a highly resistant virus (>16,200-fold over wildtype) emerged nih.gov. This suggests that the nucleoside base structure is a major determinant of the resistance profile for 3'-azido-2',3'-dideoxynucleosides nih.govnih.gov.
The mutations selected by AZddG in the HIV-1 reverse transcriptase gene include L74V, F77L, and L214F in the polymerase domain, and K476N and V518I in the RNase H domain pitt.edunih.gov. This pattern of resistance mutations differs from the thymidine (B127349) analog mutations (TAMs) typically associated with AZT resistance nih.gov.
| Compound | Fold Resistance Selected (in vitro) | Primary Resistance Mutations |
| This compound (AZddG) | 5.3-fold | L74V, F77L, L214F, K476N, V518I |
| 3'-Azido-3'-deoxythymidine (AZT) | >16,200-fold | D67N, K70R, T215F, A371V, Q509L |
This table summarizes the comparative resistance profiles of AZddG and AZT from in vitro selection studies. nih.gov
Efficacy Against Retroviruses, specifically Human Immunodeficiency Virus Type 1 (HIV-1)
Anti-proliferative and Telomere-related Effects in Cellular Models
Telomerase, a specialized reverse transcriptase that maintains the length of telomeres at chromosome ends, is reactivated in the vast majority of cancer cells, contributing to their immortality drugtargetreview.com. Nucleoside analogs like AZddG have been investigated for their potential to inhibit this enzyme and, consequently, cancer cell proliferation.
The phosphorylated form of AZddG, this compound 5'-triphosphate (AZddGTP), has been identified as a potent and selective inhibitor of telomerase. In studies using HeLa (human cervical cancer) cell-derived telomerase, AZddGTP demonstrated the most potent inhibitory activity among several purine (B94841) nucleosides tested nih.gov. The mechanism of inhibition involves the incorporation of the analog into the 3'-terminus of DNA by telomerase, which then terminates further elongation nih.gov.
Long-term treatment of the human promyelocytic leukemia cell line HL60 with AZddG resulted in reproducible telomere shortening, a direct consequence of telomerase inhibition. This cellular effect is a key indicator of the compound's potential as an anti-proliferative agent nih.gov. The related compound, AZT, has also been shown to inhibit telomerase activity and the proliferation of breast and ovarian cancer cell lines nih.govsemanticscholar.org.
| Compound (Triphosphate form) | Target Enzyme | Effect in Cancer Cell Lines |
| This compound 5'-triphosphate (AZddGTP) | HeLa Cell Telomerase | Potent inhibitory activity |
| This compound (AZddG) | HL60 Cell Telomerase | Causes telomere shortening |
This table presents the observed effects of AZddG and its triphosphate form on telomerase and telomere length in cancer cell models. nih.gov
Induction of Telomere Shortening and Cellular Senescence
This compound (AzdG) functions as a potent and selective inhibitor of telomerase, the enzyme responsible for maintaining the length of telomeres at the ends of eukaryotic chromosomes. oup.comoup.com The active form of the compound, this compound 5'-triphosphate (AzdG-TP), is recognized by the telomerase enzyme. oup.comnih.gov During the process of telomere replication, AzdG-TP is incorporated into the 3'-terminus of the growing DNA chain. oup.comnih.gov This incorporation acts as a chain terminator, effectively halting further elongation of the telomere. nih.gov
Continuous inhibition of telomerase activity by AzdG in proliferating cells prevents the normal maintenance of telomere length. With each successive cell division, the telomeres become progressively shorter. oup.comnih.gov This drug-induced telomere attrition mimics the natural process of telomere shortening that occurs in most somatic cells, which lack sufficient telomerase activity. oup.com
Telomere shortening is a critical molecular signal that can trigger cellular senescence, a state of irreversible cell cycle arrest. nih.govencyclopedia.pub When telomeres reach a critically short length, a DNA damage response is activated, leading to the upregulation of cell cycle inhibitors and the onset of senescence. encyclopedia.pub Studies with related nucleoside analogs have demonstrated that chronic exposure is sufficient to induce a senescent phenotype, characterized by morphological changes and the expression of senescence-associated β-galactosidase. nih.gov Therefore, by inhibiting telomerase and causing telomere shortening, this compound can directly induce a state of cellular senescence in telomerase-positive cells. oup.comnih.gov
Studies in Immortalized Fibroblast Cell Lines
The effects of this compound have been specifically investigated using telomerase-immortalized human fibroblast cell lines, which provide a valuable model for studying telomerase inhibition. oup.comresearchgate.net In one key study, the hTERT-BJ1 cell line, a fibroblast line immortalized by the expression of the catalytic subunit of telomerase (hTERT), was cultured over a long term in the presence of AzdG. oup.comresearchgate.net
The continuous treatment with AzdG led to a significant and progressive shortening of the telomeres in these cells. oup.comresearchgate.net Researchers observed that the average telomere length decreased from a starting range of 10-20 kilobase pairs (kbp) down to 5-6 kbp. oup.comresearchgate.net This finding directly demonstrates the efficacy of AzdG in inhibiting telomerase function within a cellular context, leading to the erosion of telomeric DNA.
An interesting observation from this long-term study was that after the initial period of shortening, the telomere length appeared to stabilize at this reduced length of 5-6 kbp, even as the cells were still being treated with AzdG. oup.comresearchgate.net Furthermore, when the compound was removed from the culture medium, the telomeres in the hTERT-BJ1 cells began to lengthen again. This reversal suggests that the inhibitory effect of AzdG is not permanent and that telomerase activity can be restored upon cessation of treatment, allowing for the re-elongation of the shortened telomeres. oup.comresearchgate.net
The data from these experiments highlight the direct relationship between AzdG treatment and telomere dynamics in a controlled, immortalized cell system.
Table 1: Effect of Long-Term this compound Treatment on Telomere Length in hTERT-BJ1 Fibroblast Cells
| Cell Line | Treatment | Initial Telomere Length (kbp) | Telomere Length After Treatment (kbp) | Outcome |
| hTERT-BJ1 | This compound | 10 - 20 | 5 - 6 | Telomere Shortening |
Structure Activity Relationships and Rational Design
Impact of Nucleoside Base Modifications on Activity and Resistance
The nucleobase is a critical determinant of the antiviral activity and resistance profile of 3'-azido-2',3'-dideoxynucleosides. nih.gov Studies have shown that modifications to the purine (B94841) base of AZddG can significantly alter its interaction with viral enzymes and its susceptibility to resistance mutations.
In studies comparing 3'-azido-2',3'-dideoxynucleosides with different bases, it was found that the nature of the base influences the selection of resistance mutations in HIV-1 reverse transcriptase (RT). For instance, while 3'-azido-2',3'-dideoxyguanosine (AZddG) selected for a complex pattern of mutations conferring low-level resistance, 3'-azido-2',3'-dideoxycytidine (AZddC) selected for a single mutation leading to a more significant resistance phenotype. nih.govpitt.edu Interestingly, researchers were unable to select for HIV-1 resistance to 3'-azido-2',3'-dideoxyadenosine (B1210982) (AZddA) under similar experimental conditions. nih.govpitt.edu This highlights the crucial role of the nucleobase in dictating the pathways to viral resistance.
AZddG and its counterpart, 3'-azido-2',3'-dideoxyadenosine (AZddA), have demonstrated potent antiviral activity against various HIV-1 strains, including those with mutations that confer resistance to other nucleoside reverse transcriptase inhibitors (NRTIs). asm.org Specifically, both compounds retain significant activity against viruses containing common resistance mutations like K65R, L74V, and M184V, as well as against strains with multiple thymidine (B127349) analog mutations (TAMs). asm.org However, their activity is diminished against viruses with the Q151M mutation, and AZddG's efficacy is also reduced against viruses with a specific insertion mutation. asm.org
These findings underscore that the purine base is a key factor in the development of HIV-1 resistance, and this knowledge can be leveraged in the design of novel NRTIs with more robust resistance profiles. nih.gov
Influence of Sugar Moiety and Phosphate (B84403) Structure on Pharmacological Profile
The sugar moiety and the phosphate structure of a nucleoside analog are fundamental to its pharmacological profile, influencing its activation, mechanism of action, and cellular interactions. In this compound, the key structural features are the absence of hydroxyl groups at the 2' and 3' positions of the sugar ring and the presence of an azido (B1232118) group at the 3' position. ontosight.ai
The 3'-azido group is the critical component for the molecule's primary mechanism of action: chain termination of viral DNA synthesis. ontosight.ai After being phosphorylated by cellular kinases to its active triphosphate form (AZddGTP), the analog is incorporated into the growing viral DNA chain by reverse transcriptase. ontosight.ai The 3'-azido group then prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation and viral replication. ontosight.ai
Design and Evaluation of this compound Analogues
The promising antiviral activity and favorable resistance profile of AZddG have spurred the design and synthesis of various analogs to further enhance its therapeutic potential. nih.gov
Purine-Modified Derivatives
Based on the potent anti-HIV activity and promising drug resistance profile of AZddG, a series of purine-modified nucleosides have been synthesized and evaluated. nih.govnih.gov These modifications often involve substitutions at the 6-position of the purine ring. researchgate.net The goal of these modifications is to create analogs that are efficiently incorporated into viral DNA but are poor substrates for the enzymatic removal process that can lead to drug resistance. researchgate.net
Several 6-substituted 2-amino-3'-azido-2',3'-dideoxypurine nucleosides have been synthesized and shown to possess potent and selective anti-HIV activity in primary lymphocytes. nih.gov The structure-activity relationship studies of these analogs have revealed that modifications at this position can fine-tune the interaction with HIV-1 reverse transcriptase, potentially leading to compounds with improved resistance profiles. researchgate.net For example, the triphosphate forms of some of these 6-modified analogs act as adenosine (B11128) mimetics when incorporated by HIV-1 RT. researchgate.net
| Compound | Modification | Key Finding |
| This compound (AZddG) | Parent Compound | Potent anti-HIV activity and favorable resistance profile. nih.gov |
| 6-substituted 2-amino 3'-azido-2',3'-dideoxypurines | Substitution at the 6-position of the purine ring | Several derivatives show potent and selective anti-HIV activity. nih.gov |
| 3'-azido-2',3'-dideoxy-2,6-diaminopurine (AZddDAP) | Diaminopurine base | Metabolized to both AZddDAP and AZddG, providing two active metabolites. researchgate.net |
Prodrug Strategies for Enhanced Intracellular Delivery
A significant challenge with nucleoside analogs is their delivery into cells and subsequent conversion to the active triphosphate form. To overcome this, prodrug strategies have been developed to enhance intracellular delivery and phosphorylation. researchgate.netmdpi.com Prodrugs are inactive or less active molecules that are converted into the active drug within the body. nih.gov
For AZddG analogs, one notable prodrug approach involves the use of a 5'-monophosphate prodrug of 3'-azido-2',3'-dideoxy-2,6-diaminopurine (a purine-modified analog of AZddG). researchgate.net This prodrug, after entering the cell, is metabolized to both the diaminopurine analog and AZddG itself. researchgate.net This dual-metabolite delivery system is advantageous because it provides two distinct active compounds that can act as chain terminators, potentially broadening the antiviral effect and reducing the likelihood of resistance. researchgate.net
Molecular Modeling and Computational Approaches to Structure-Activity Relationships
Molecular modeling and computational chemistry are invaluable tools for understanding the structure-activity relationships (SAR) of compounds like AZddG at a molecular level. unifap.br These methods allow researchers to visualize the three-dimensional structures of molecules and their interactions with biological targets, such as viral enzymes. unifap.brnih.gov
By employing techniques like quantitative structure-activity relationship (QSAR) analysis, researchers can develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent and selective inhibitors. nih.govnih.gov
For AZddG and its analogs, molecular modeling can be used to:
Analyze the binding of the triphosphate form to the active site of HIV-1 reverse transcriptase.
Understand the structural basis for resistance conferred by specific mutations in the enzyme.
Predict how modifications to the purine base or sugar moiety will affect binding affinity and susceptibility to resistance.
Pre-steady-state kinetic experiments combined with molecular modeling have provided detailed insights into the mechanisms of resistance to AZddG. For example, studies on a resistant HIV-1 RT mutant revealed that specific mutations allow the enzyme to better discriminate between the natural nucleotide (dGTP) and the analog triphosphate (AZddGTP). pitt.edu Such detailed mechanistic understanding, facilitated by computational approaches, is crucial for the design of next-generation antivirals that can overcome existing resistance mechanisms.
Mechanisms of Drug Resistance
Selection of Resistance Mutations in Viral Reverse Transcriptase
In vitro studies have demonstrated that serial passage of HIV-1 in the presence of increasing concentrations of 3'-azido-ddG leads to the selection of a specific pattern of mutations within the reverse transcriptase gene. These mutations are located in both the polymerase and the RNase H domains of the enzyme.
The selection of mutations within the polymerase domain of RT is a key factor in the development of resistance to 3'-azido-ddG. Population sequencing of resistant viral strains has identified the primary mutations as L74V, F77L, and L214F. The L74V mutation is typically the first to emerge, followed by L214F and then F77L. While these three mutations are consistently selected, single-genome sequencing has revealed a more complex picture, with these core mutations appearing alongside other mutations in various combinations. The L74V mutation, in particular, has been shown to play a central role in conferring resistance.
| Mutation | Domain | Order of Appearance | Primary Role in Resistance |
|---|---|---|---|
| L74V | Polymerase | First | Nucleotide Discrimination |
| F77L | Polymerase | Third | Contributes to resistance phenotype |
| L214F | Polymerase | Second | Contributes to resistance phenotype |
| Mutation | Domain | Primary Role in Resistance |
|---|---|---|
| K476N | RNase H | Partially restores excision of 3'-azido-ddGMP |
| V518I | RNase H | Contributes to resistance phenotype |
Biochemical Basis of Resistance Phenotypes
The mutations selected by 3'-azido-ddG confer resistance through distinct biochemical mechanisms that either prevent the incorporation of the drug or remove it after it has been incorporated.
The primary mechanism of resistance conferred by the L74V mutation is the enhanced ability of the mutant reverse transcriptase to discriminate between the triphosphate form of 3'-azido-ddG (3'-azido-ddGTP) and the natural substrate, dGTP. Pre-steady-state kinetic analyses have revealed that this discrimination is primarily driven by a decrease in the binding affinity (Kd) of 3'-azido-ddGTP to the enzyme, rather than a reduction in the rate of its incorporation (kpol). This means the mutant enzyme is less likely to bind the drug in the first place, favoring the natural nucleotide and allowing DNA synthesis to proceed.
Cross-Resistance Profiles with Other Nucleoside Reverse Transcriptase Inhibitors
HIV-1 strains that have developed resistance to 3'-azido-ddG also exhibit reduced susceptibility to other nucleoside reverse transcriptase inhibitors (NRTIs). The presence of mutations selected by 3'-azido-ddG results in cross-resistance to several other purine (B94841) and pyrimidine (B1678525) analogs. Notably, the resistant virus shows significant cross-resistance to didanosine (B1670492) (ddI), lamivudine (3TC), and abacavir (ABC). Lower levels of cross-resistance are observed for tenofovir (TFV), stavudine (B1682478) (D4T), and 3'-azido-ddA. Importantly, HIV-1 that is resistant to 3'-azido-ddG remains sensitive to zidovudine (B1683550) (AZT).
| NRTI | Fold-Change in Resistance | Level of Cross-Resistance |
|---|---|---|
| Didanosine (ddI) | 6.2 | High |
| Lamivudine (3TC) | 4.8 | High |
| Abacavir (ABC) | 4.2 | High |
| Tenofovir (TFV) | 2.5 | Low |
| Stavudine (d4T) | 1.5 | Low |
| 3'-Azido-2',3'-dideoxyadenosine (B1210982) (3'-azido-ddA) | 1.5 | Low |
| Zidovudine (AZT) | - | Sensitive |
In vitro Resistance Selection Methodologies
The study of drug resistance to 3'-Azido-2',3'-dideoxyguanosine (3'-azido-ddG) in a controlled laboratory setting provides crucial insights into the genetic and biochemical pathways leading to reduced drug susceptibility. In vitro selection methodologies are instrumental in identifying the specific mutations within the HIV-1 reverse transcriptase (RT) that confer resistance to this compound. These methods typically involve the serial passage of a laboratory strain of HIV-1, such as HIV-1LAI, in the presence of gradually increasing concentrations of 3'-azido-ddG. This process mimics the selective pressure that the virus would face in a therapeutic context, allowing for the isolation and characterization of resistant variants.
One common in vitro selection method involves infecting a susceptible cell line, for instance, MT-2 cells, with HIV-1 and culturing the infected cells in media containing sub-effective concentrations of the drug. As the virus propagates, the drug concentration is incrementally increased. This sustained selective pressure favors the emergence of viral variants with mutations that allow them to replicate more efficiently in the presence of the inhibitor. Through this process of serial passage, variants with significant resistance can be isolated.
In one such study, this methodology led to the selection of a virus that exhibited a 5.3-fold resistance to 3'-azido-ddG when compared to the wild-type HIV-1LAI that was passaged in the absence of the drug. asm.orgnih.gov Subsequent analysis of the resistant viral population is critical to identify the genetic basis of the observed phenotype.
Genetic Analysis of Resistant Variants
Population sequencing of the entire reverse transcriptase gene of the 3'-azido-ddG-resistant virus identified a cluster of mutations. These included L74V, F77L, and L214F in the polymerase domain, and K476N and V518I in the RNase H domain. asm.orgnih.gov However, when these five mutations were introduced into a wild-type virus through site-directed mutagenesis, they only conferred a modest 2.0-fold resistance. asm.orgnih.gov This discrepancy suggested that population sequencing might not fully capture the complexity of the resistant viral population, where different mutations might be linked on the same viral genome or other undetected mutations could be contributing to the resistance phenotype.
To address this, single-genome sequencing analysis was employed, which provided a more detailed view of the mutant variants. This analysis revealed a complex mixture of mutants, with all containing the L74V and L214F mutations linked to other mutations that were not all detected by population sequencing. asm.orgnih.gov Recombinant HIV-1 clones that contained the reverse transcriptase gene from these single-genome sequences demonstrated a higher level of resistance, ranging from 3.2- to 4.0-fold. asm.orgnih.gov
The following table summarizes the key mutations identified through in vitro selection with 3'-azido-ddG and the corresponding fold-resistance they confer.
| Mutation(s) | Fold Resistance to 3'-Azido-ddG | Method of Identification |
|---|---|---|
| L74V, F77L, L214F, K476N, V518I | ~2.0 | Population Sequencing & Site-Directed Mutagenesis |
| Complex mutants containing L74V and L214F linked to other mutations | 3.2 - 4.0 | Single-Genome Sequencing |
| Virus population after serial passage | 5.3 | In vitro selection |
Biochemical Mechanisms of Resistance
Further biochemical analyses of purified HIV-1 reverse transcriptase containing the identified mutations have elucidated the molecular mechanisms of resistance to 3'-azido-ddG. These studies have focused on two primary mechanisms: discrimination and excision.
Pre-steady-state kinetic experiments have revealed that the L74V mutation is a key determinant of resistance. nih.govnih.gov This mutation enables the reverse transcriptase to more effectively discriminate between the natural substrate, dGTP, and the triphosphate form of the drug, 3'-azido-ddG-triphosphate (3'-azido-ddGTP). nih.govnih.gov This discrimination is primarily achieved through a decrease in the binding affinity (Kd) of the enzyme for 3'-azido-ddGTP, rather than a reduction in the rate of its incorporation (kpol). nih.govnih.gov
Interestingly, the L74V mutation was also found to significantly impair the enzyme's ability to excise the chain-terminating 3'-azido-ddG-monophosphate (3'-azido-ddGMP) from the end of the DNA chain. nih.govnih.gov This would typically be a mechanism to overcome the action of chain-terminating nucleoside analogs. However, the presence of the K476N mutation in the RNase H domain was found to partially counteract this effect. The K476N mutation partially restored the enzyme's capacity to excise 3'-azido-ddGMP, specifically on an RNA/DNA template/primer, by selectively reducing the frequency of secondary RNase H cleavage events. nih.govnih.gov
These findings indicate that resistance to 3'-azido-ddG is a complex interplay between enhanced discrimination against the drug and a modulated excision capacity, driven by mutations in both the polymerase and RNase H domains of the reverse transcriptase. nih.govnih.gov The level of resistance achieved through these in vitro selection methods is considered modest, suggesting that there may be molecular constraints on the evolution of high-level resistance to 3'-azido-ddG. nih.gov
The following table details the biochemical effects of key mutations on the interaction of HIV-1 RT with 3'-azido-ddG.
| Mutation | Biochemical Effect | Mechanism of Resistance |
|---|---|---|
| L74V | Allows RT to discriminate between dGTP and 3'-azido-ddGTP by decreasing the binding affinity for the latter. | Discrimination |
| L74V | Severely impairs the excision of 3'-azido-ddGMP. | - |
| K476N | Partially restores the enzyme's ability to excise 3'-azido-ddGMP on an RNA/DNA template. | Excision |
Advanced Research Methodologies and Techniques
Enzymatic Kinetic Analyses of Polymerase Activity
The interaction of the active form of 3'-Azido-2',3'-dideoxyguanosine, the triphosphate derivative (3'-azido-ddGTP), with viral polymerases is a critical area of investigation. Enzymatic kinetic analyses provide quantitative measures of this interaction, elucidating the compound's potency and mechanism of inhibition.
Steady-state and pre-steady-state kinetic experiments are fundamental in characterizing the inhibitory potential of nucleotide analogs like 3'-azido-ddGTP against viral polymerases, such as HIV-1 reverse transcriptase (RT). These studies have demonstrated that certain 6-modified-3'-azido-ddGTP analogs function as adenosine (B11128) mimetics rather than guanosine (B1672433) mimetics during DNA synthesis. nih.gov
Pre-steady-state kinetic analyses, which allow for the detailed examination of the individual steps of nucleotide incorporation, have shown that the catalytic efficiency of incorporation (kpol/Kd) of some analogs, like 3'-azido-2,6-diaminopurine-TP, is comparable to that of the natural nucleotide dATP and another potent inhibitor, 3'-azido-ddATP. nih.gov These kinetic studies reveal that the L74V mutation in HIV-1 RT can lead to resistance by allowing the enzyme to more effectively discriminate between the natural nucleotide dGTP and 3'-azido-ddGTP. nih.gov This discrimination is primarily driven by a decrease in the binding affinity (Kd) of the analog to the enzyme, rather than a reduced rate of incorporation (kpol). nih.gov
| Analog | Target Enzyme | Kinetic Parameter | Value | Reference |
| 3'-azido-2,6-DA-P-TP | Wild-Type HIV-1 RT | Catalytic Efficiency (kpol/Kd) | Similar to dATP and 3'-azido-ddATP | nih.gov |
| 3'-azido-ddGTP | L74V Mutant HIV-1 RT | Binding Affinity (Kd) | Decreased | nih.gov |
Cellular Assays for Metabolism and Activity
To understand the antiviral efficacy of this compound in a biological context, it is essential to study its metabolism and activity within host cells. Cellular assays are employed to measure its conversion to the active triphosphate form and to quantify its ability to inhibit viral replication.
The antiviral activity of this compound is dependent on its intracellular conversion to the triphosphate form, 3'-azido-ddGTP. Studies in CEM cells, a human T-lymphoblastoid cell line, have shown that after incubation with radiolabeled 3'-azido-ddG, a significant portion of the compound undergoes catabolism. nih.gov Only about 10% is converted to its nucleotide forms, with the diphosphate (B83284) of 3'-azido-ddG being the predominant nucleotide observed at all time points. nih.gov This indicates that the enzyme nucleoside diphosphate kinase is the rate-limiting step in the formation of the active triphosphate. nih.gov Interestingly, inhibiting de novo deoxyribonucleotide synthesis with hydroxyurea (B1673989) has been found to double the phosphorylation of 3'-azido-ddG. nih.gov
The antiviral potency of this compound is determined through various in vitro assays that measure the inhibition of viral replication. In MT-4 cells, 3'-azido-ddG has been shown to be a potent and selective inhibitor of HIV, completely inhibiting viral-induced cytopathogenicity and antigen expression at a concentration of 5.0 microM. nih.gov Its 50% effective dose (ED50) for inhibiting HIV-induced cytopathogenicity is 1.4 microM. nih.gov Furthermore, in Hep G2-derived hepatoblastoma cells (2.2.15) that actively produce hepatitis B virus (HBV), 3'-azido-ddG was the most potent agent tested, diminishing viral replication by up to 95% as measured by the amount of episomal HBV DNA. nih.gov These assays typically involve infecting cell cultures with the virus and then treating them with the compound, followed by quantification of a viral marker, such as viral DNA, protein expression, or cytopathic effect.
| Cell Line | Virus | Assay Type | Finding | Reference |
| MT-4 | HIV | Cytopathogenicity and viral antigen expression | Complete inhibition at 5.0 µM, ED50 of 1.4 µM | nih.gov |
| 2.2.15 | HBV | Episomal viral DNA quantification | Up to 95% reduction in viral replication | nih.gov |
Molecular Biology Techniques for Resistance Studies
The development of drug resistance is a major challenge in antiviral therapy. Molecular biology techniques are crucial for identifying the genetic basis of resistance to compounds like this compound.
To investigate the mechanisms of resistance, in vitro selection experiments are conducted by passaging viruses in the presence of increasing concentrations of the drug. Subsequent gene sequencing of the viral polymerase, such as HIV-1 reverse transcriptase, from the resistant viral populations allows for the identification of specific mutations that confer resistance.
For 3'-azido-ddG, such studies have identified a number of mutations in the HIV-1 RT gene. Population sequencing of virus resistant to 3'-azido-ddG revealed the emergence of mutations L74V, F77L, and L214F in the polymerase domain, and K476N and V518I in the RNase H domain. nih.gov However, when these five mutations were introduced into a wild-type virus through site-directed mutagenesis, they only conferred a modest ~2.0-fold resistance. nih.gov Further analysis using single-genome sequencing of the resistant virus population uncovered a more complex picture, with all mutants containing the L74V and L214F mutations linked to other mutations not detected by population sequencing. nih.govasm.org Recombinant HIV-1 clones containing these more complex mutation patterns exhibited a higher level of resistance (3.2- to 4.0-fold). nih.gov
| Technique | Virus | Key Mutations Identified | Associated Resistance | Reference |
| Population Sequencing | HIV-1 | L74V, F77L, L214F, K476N, V518I | 5.3-fold | nih.gov |
| Single-Genome Sequencing | HIV-1 | L74V and L214F in combination with other mutations | 3.2- to 4.0-fold | nih.gov |
Telomerase Activity Assays (e.g., TRAP assay)
Beyond its antiviral effects, this compound has been investigated for its impact on telomerase, a reverse transcriptase that maintains the length of telomeres at the ends of eukaryotic chromosomes. The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive and widely used method to measure telomerase activity. sigmaaldrich.commerckmillipore.com
The TRAP assay is a two-step process. First, in the presence of a cell extract containing telomerase, the enzyme adds telomeric repeats (TTAGGG) onto a synthetic DNA primer. In the second step, these extended products are amplified by polymerase chain reaction (PCR). The resulting PCR products are then visualized on a gel, typically showing a characteristic ladder pattern of DNA fragments with 6-base pair increments, which is indicative of telomerase activity. youtube.com
Studies have utilized the TRAP assay to demonstrate that the triphosphate form, this compound 5'-triphosphate (AZddGTP), is a potent inhibitor of telomerase. oup.comnih.gov In these assays, the addition of AZddGTP to the reaction mixture leads to a significant reduction in the intensity of the DNA ladder, indicating decreased telomerase activity. Research has shown that AZddGTP is a more potent inhibitor of telomerase than 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP). nih.gov Furthermore, AZddGTP exhibits selectivity, as it does not significantly inhibit other DNA polymerases like alpha and delta. nih.govnih.gov This suggests that AZddGTP can be a selective tool for studying telomerase. nih.gov
The inhibitory effects of various azido-dideoxynucleoside triphosphates on telomerase activity are presented in the table below.
| Compound | Assay | Target Enzyme | Results |
| This compound 5'-triphosphate (AZddGTP) | TRAP Assay | Telomerase | Showed the most potent inhibitory activity against HeLa cell telomerase among the tested purine (B94841) analogs and was significantly incorporated into the 3'-terminus of DNA. oup.comnih.govoup.com |
| 3'-Azido-3'-deoxythymidine 5'-triphosphate (AZTTP) | TRAP Assay | Telomerase | A known telomerase inhibitor, but less potent than AZddGTP. nih.govnih.govoup.com |
Future Directions and Research Perspectives
Development of Novel 3'-Azido-2',3'-dideoxyguanosine Derivatives with Enhanced Properties
A primary focus of future research is the rational design and synthesis of novel AZddG derivatives with improved pharmacological properties. Key areas of improvement include overcoming drug resistance and enhancing cellular delivery.
Improved Resistance Profile: The emergence of drug-resistant viral strains is a significant hurdle in antiviral therapy. For instance, in the context of HIV-1, resistance to 3'-azido-ddG has been associated with specific mutations in the reverse transcriptase (RT) enzyme, such as L74V, F77L, and L214F in the polymerase domain and K476N and V518I in the RNase H domain. nih.govnih.govnih.gov The L74V mutation, in particular, allows the RT to better discriminate between the natural substrate, dGTP, and the activated form of the drug, 3'-azido-ddG-triphosphate (3'-azido-ddGTP). nih.govnih.gov This discrimination is primarily driven by a reduced binding affinity of the drug to the mutant enzyme. nih.govnih.gov Future research will involve the synthesis of AZddG analogs with modifications to the purine (B94841) base or the sugar moiety to create novel interactions within the active site of the resistant enzyme, thereby circumventing these resistance mechanisms. An improved synthesis of N2-protected-3'-azido-2',3'-dideoxyguanosine has been described, which could facilitate the production of such derivatives. nih.gov
Better Cellular Delivery: The efficiency of nucleoside analogs is often limited by their transport across cell membranes and their subsequent intracellular phosphorylation to the active triphosphate form. To address this, the development of prodrugs of AZddG is a promising strategy. Prodrugs are inactive compounds that are metabolized into the active drug within the cell. This approach has been explored for other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT) to enhance properties such as blood-brain barrier penetration and plasma half-life. nih.gov Similar strategies, such as the creation of 5'-O-ester prodrugs, could be applied to AZddG to improve its cellular uptake and phosphorylation efficiency, leading to higher intracellular concentrations of the active 3'-azido-ddGTP and, consequently, enhanced therapeutic effects. nih.govmdpi.com
Exploration of Combination Strategies with Other Therapeutic Agents
The use of combination therapy is a cornerstone of modern medicine, aimed at increasing efficacy, reducing toxicity, and preventing the development of drug resistance.
Antiviral Combinations: In the context of HIV, combination antiretroviral therapy (cART) is the standard of care. thebody.comnih.govnih.gov Combining AZddG with other classes of antiretroviral drugs, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or other nucleoside reverse transcriptase inhibitors (NRTIs), could lead to synergistic antiviral effects. nih.govmdpi.comsciencedaily.com For instance, studies have shown that combining AZT with NNRTIs or PIs can synergistically inhibit HIV-1 replication. nih.govmdpi.comsciencedaily.com Similar synergistic interactions could be explored with AZddG. The rationale behind such combinations is to target different stages of the viral life cycle or different viral enzymes, making it more difficult for the virus to develop resistance. nih.gov The combination of AZT with phosphonoformate (PFA) and 2',3'-dideoxythymidine (ddT) has demonstrated synergistic inhibition of HIV-1 replication. nih.gov Furthermore, combining AZT with ribonucleotide reductase inhibitors has been shown to have a synergistic effect on HIV-1 infection in vitro. nih.gov
Anticancer Combinations: In cancer therapy, combining cytotoxic agents that have different mechanisms of action is a common strategy to improve treatment outcomes. AZddG's ability to inhibit telomerase presents a unique mechanism that could be exploited in combination with conventional chemotherapeutic agents. nih.govcytognomix.com For example, combining AZddG with drugs that induce DNA damage could be particularly effective, as the inhibition of telomerase would prevent the cancer cells from repairing their telomeres, leading to apoptosis. cytognomix.com The cytotoxicity of AZT has been shown to be enhanced when combined with agents that inhibit thymidylate synthesis, such as 5-fluorouracil and methotrexate. nih.gov
Investigation into Broader Antiviral and Anticancer Spectra
Research is expanding to evaluate the efficacy of AZddG against a wider range of viruses and cancers.
Broader Antiviral Spectrum: While much of the research on AZddG has focused on HIV, its mechanism of action as a chain terminator for reverse transcriptase suggests potential activity against other viruses that rely on this enzyme for replication. One such target is the Hepatitis B virus (HBV). Studies have shown that the related compound 2',3'-dideoxyguanosine (ddG) can potently inhibit HBV replication in vitro. nih.govoup.comnih.gov Given the structural similarity, it is plausible that AZddG could also exhibit anti-HBV activity. Further investigations into its efficacy against other retroviruses and viruses with RNA-dependent DNA polymerase activity are warranted. The ability of 3'-azido-3'-deoxynucleoside-5'-triphosphates to inhibit influenza virus A RNA-polymerase has also been reported.
Broader Anticancer Spectrum: The anticancer potential of AZddG is primarily linked to its ability to inhibit telomerase, an enzyme that is overactive in the majority of human cancers and plays a crucial role in their immortalization. cytognomix.comoup.comsemanticscholar.org The triphosphate form, AZddGTP, has been shown to be a potent inhibitor of telomerase activity in HeLa cells, leading to telomere shortening in human HL60 cells. nih.gov This suggests that AZddG could have a broad spectrum of activity against various types of cancer. Studies have demonstrated the cytotoxic effects of azido-containing nucleosides on different cancer cell lines, including breast cancer. nih.govbrieflands.comsums.ac.irmdpi.com Future research should involve screening AZddG against a diverse panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its telomerase-inhibiting effects.
| Cell Line | Cancer Type | Compound | Effect |
| HeLa | Cervical Cancer | AZddGTP | Telomerase Inhibition |
| HL60 | Promyelocytic Leukemia | AZddG | Telomere Shortening |
| Breast Cancer Cell Lines | Breast Cancer | AZT | Growth Inhibition, Telomerase Inhibition |
| HCT-8 | Colon Tumor | AZT | Cytotoxicity |
Advanced Mechanistic Studies on Polymerase/Telomerase Interaction and Drug Resistance
A deeper understanding of the molecular interactions between AZddG and its target enzymes, as well as the mechanisms of resistance, is crucial for the development of more effective drugs.
Polymerase/Telomerase Interaction: Pre-steady-state kinetic analysis is a powerful tool for dissecting the individual steps of enzyme catalysis. nih.govbiorxiv.orgacs.orgnih.govresearchgate.net Such studies can provide detailed information on the binding affinity (Kd) and the rate of incorporation (kpol) of AZddGTP by viral polymerases and telomerase. nih.govnih.govnih.gov This information is vital for understanding the precise mechanism of inhibition and for designing new derivatives with improved inhibitory properties. For example, pre-steady-state kinetics have been used to elucidate the mechanism of resistance to AZT, showing that resistant HIV-1 RT has a decreased selectivity for AZTTP incorporation. nih.gov
Drug Resistance Mechanisms: In-depth biochemical analyses of resistant enzymes are essential to understand how mutations confer resistance. nih.govnih.gov For AZddG, studies have shown that the L74V mutation in HIV-1 RT impairs the enzyme's ability to excise the chain-terminating 3'-azido-ddGMP. nih.govnih.gov However, the K476N mutation can partially restore this excision capability on an RNA/DNA template. nih.govnih.gov Further research is needed to fully characterize the structural and functional consequences of resistance mutations and to identify novel inhibitors that are less susceptible to these resistance mechanisms.
| HIV-1 RT Mutation | Effect on 3'-azido-ddG Resistance | Mechanism |
| L74V | Increased Resistance | Decreased binding affinity of 3'-azido-ddGTP and impaired excision of 3'-azido-ddGMP. |
| F77L | Contributes to Resistance | Selected for by 3'-azido-ddG. |
| L214F | Contributes to Resistance | Selected for by 3'-azido-ddG. |
| K476N | Partial Restoration of Excision | Partially restores the enzyme's ability to excise 3'-azido-ddGMP on an RNA/DNA template. |
Application of Structural Biology and Computational Chemistry for Rational Drug Design
The integration of structural biology and computational chemistry offers powerful tools for the rational design of novel AZddG derivatives.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of AZddG bound to its target enzymes, such as HIV-1 RT and telomerase. mdpi.com These structures can reveal the precise atomic interactions between the drug and the enzyme, providing a blueprint for the design of new inhibitors with enhanced binding affinity and specificity. Structural studies have been instrumental in understanding the mechanisms of drug resistance for other NRTIs. mdpi.com
Computational Chemistry: Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding modes of AZddG and its derivatives to their target enzymes. Quantitative Structure-Activity Relationship (QSAR) studies can identify the key chemical features of AZddG that are responsible for its biological activity. mdpi.com This information can then be used to guide the synthesis of new compounds with improved properties. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
常见问题
Q. What are the recommended methodologies for synthesizing 3'-azido-2',3'-dideoxyguanosine (AZddG) and its derivatives for antiviral studies?
AZddG can be synthesized via chemical transglycosylation reactions using silylated nucleobases and catalysts like trimethylsilyl triflate. Modifications at the 6-position of the purine ring (e.g., 6-thio or 6-amino groups) are introduced to enhance antiviral activity . Purification typically involves reverse-phase HPLC (≥95% purity), with structural confirmation via H/C NMR and mass spectrometry .
Q. How does AZddG inhibit HIV-1 replication at the molecular level?
AZddG is phosphorylated intracellularly to its active triphosphate form (AZddGTP), which competes with dGTP for incorporation by HIV-1 reverse transcriptase (RT). Upon incorporation, AZddGTP acts as a chain terminator due to the 3'-azido group, halting DNA synthesis. Pre-steady-state kinetic assays show AZddGTP’s incorporation efficiency () is comparable to natural nucleotides, with IC values in the nanomolar range in primary lymphocytes .
Q. What biochemical assays are critical for characterizing AZddG’s purity and stability?
Key assays include:
- HPLC analysis : To verify purity (≥95%) and monitor degradation under storage conditions (-20°C, aqueous solution) .
- Enzymatic phosphorylation assays : Using kinases like deoxyguanosine kinase (dGK) to assess intracellular activation; note that AZddG is not phosphorylated by dGK, requiring alternative pathways .
- Stability testing : Long-term storage studies (up to 12 months) under varying pH and temperature conditions .
Advanced Research Questions
Q. What molecular mechanisms underlie HIV-1 resistance to AZddG, and how can these be analyzed experimentally?
Resistance arises from RT mutations (e.g., L74V, K476N) that reduce AZddGTP binding affinity () and impair excision of the chain-terminated AZddGMP moiety. Methods include:
- Pre-steady-state kinetics : To measure (incorporation rate) and (binding affinity) for mutant vs. wild-type RT .
- Excision assays : ATP-mediated rescue of DNA synthesis on RNA/DNA templates, showing K476N restores partial excision activity .
- Single-genome sequencing : To identify linked resistance mutations in viral populations .
Q. How does AZddGTP selectively inhibit telomerase activity without affecting other DNA polymerases?
AZddGTP is incorporated into the 3'-terminus of telomeric DNA by telomerase, causing chain termination. In vitro assays using partially purified telomerase from HeLa cells show IC values of ~0.5 µM, while DNA polymerases α/δ remain unaffected at concentrations up to 100 µM. Selectivity is attributed to telomerase’s unique processivity and template recognition .
Q. What experimental approaches validate AZddG’s role as a radiosensitizer in low-oxygen environments?
Electron paramagnetic resonance (EPR) spectroscopy at 77 K reveals that AZddG forms aminyl radicals (RNH•) upon electron attachment. These radicals abstract hydrogen atoms from DNA’s sugar-phosphate backbone, inducing strand breaks. In vitro models using deuterated solvents confirm radical-mediated damage under hypoxic conditions .
Q. How do 6-modified AZddG analogs mimic adenosine triphosphate (ATP) during HIV-1 RT inhibition?
Steady-state kinetics and molecular docking show that 6-substituents (e.g., -NH, -Cl) enable hydrogen bonding with template thymine, mimicking ATP’s interaction. For example, 3'-azido-2,6-diaminopurine-TP exhibits 10-fold higher potency than AZddGTP against wild-type RT, with values <0.1 µM .
Q. What cross-resistance patterns emerge when AZddG is used against HIV-1 variants resistant to other nucleoside analogs?
AZddG retains activity against HIV-1 resistant to zidovudine (AZT) due to its distinct resistance profile. Unlike AZT, which selects for thymidine analog mutations (TAMs), AZddG resistance requires mutations in both the polymerase (L74V) and RNase H (K476N) domains. Phenotypic assays in MT-2 cells show <5-fold resistance even after prolonged selection .
Q. How can researchers assess AZddG’s impact on mitochondrial DNA polymerases to predict toxicity?
Competitive inhibition assays with purified mitochondrial DNA polymerase γ (pol γ) reveal AZddGTP’s selectivity ratio (pol γ IC / telomerase IC) exceeds 200, minimizing off-target effects. Comparative studies with AZTTP (pol γ IC = 10 µM) highlight AZddG’s improved safety profile .
Q. What strategies optimize AZddG derivatives for enhanced potency against drug-resistant HIV-1?
- Base modification : Introducing 6-alkylamino groups (e.g., -N-allyl) improves RT binding and reduces excision .
- Phosphoramidate prodrugs : Enhance intracellular delivery and phosphorylation efficiency, as shown in CEM cell lines (EC <1 µM) .
- Combination therapy : Pairing AZddG with RNase H inhibitors (e.g., dihydroxycoumarins) to suppress viral rebound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
